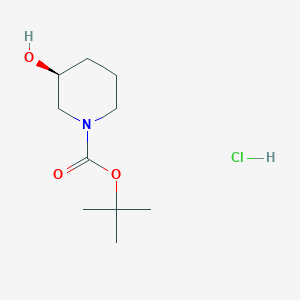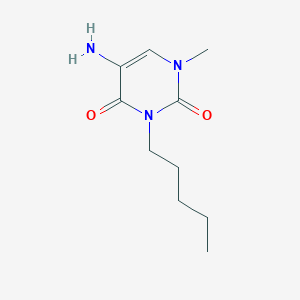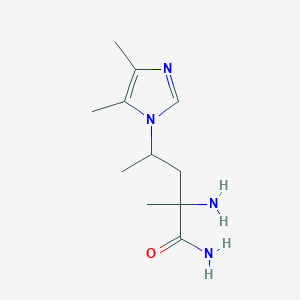
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-1H-imidazole and 2-methylpentanamide. The synthetic route may involve:
Nitration: Introduction of a nitro group to the imidazole ring.
Reduction: Conversion of the nitro group to an amino group.
Amidation: Formation of the amide bond between the imidazole derivative and 2-methylpentanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, amines, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-imidazole-4,5-dicarbonitrile
- 4-Ethyl-1H-imidazol-2-amine hydrochloride
- Ethyl 2-amino-1H-imidazole-5-carboxylate
Uniqueness
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpentanamide stands out due to its unique substitution pattern on the imidazole ring and its specific amide linkage. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C11H20N4O/c1-7(5-11(4,13)10(12)16)15-6-14-8(2)9(15)3/h6-7H,5,13H2,1-4H3,(H2,12,16) |
InChI Key |
FRQBHTCMMAKIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C(C)CC(C)(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


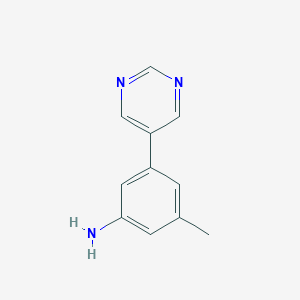

![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)

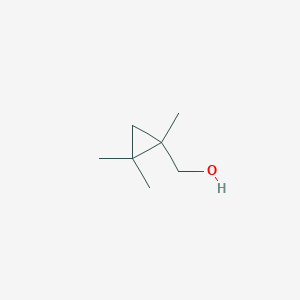
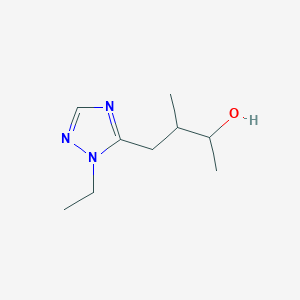
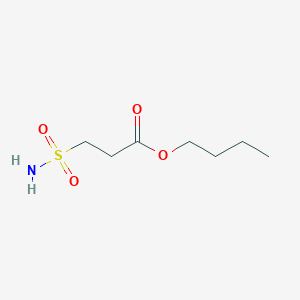
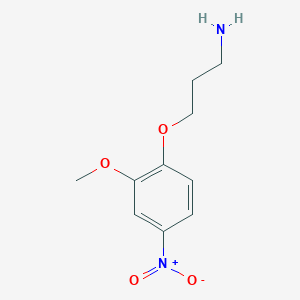
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)

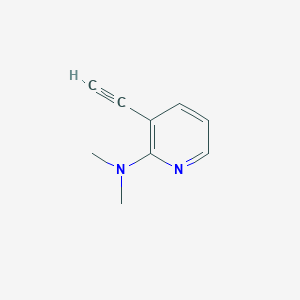
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
